

Preclinical Antitumor Activity of MRTX-1257: A Technical Overview

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Compound of Interest

Compound Name: MRTX-1257

Cat. No.: B10775232

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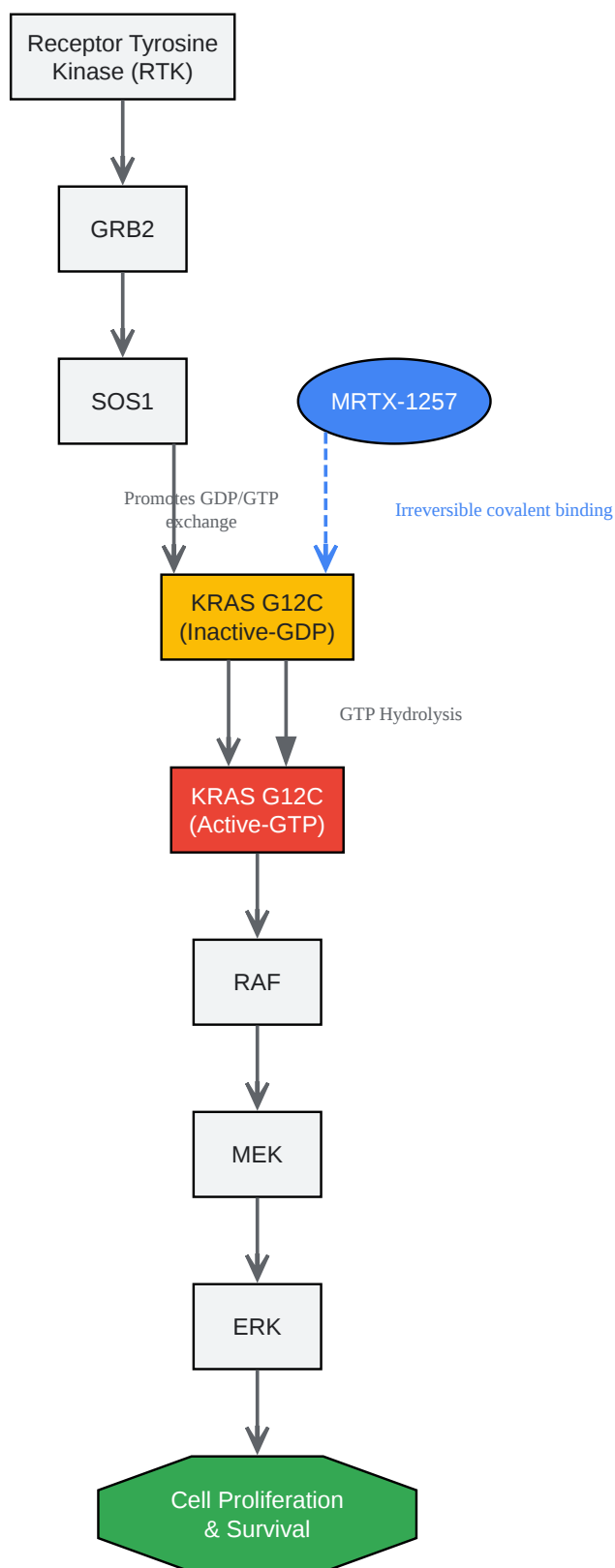
For Researchers, Scientists, and Drug Development Professionals

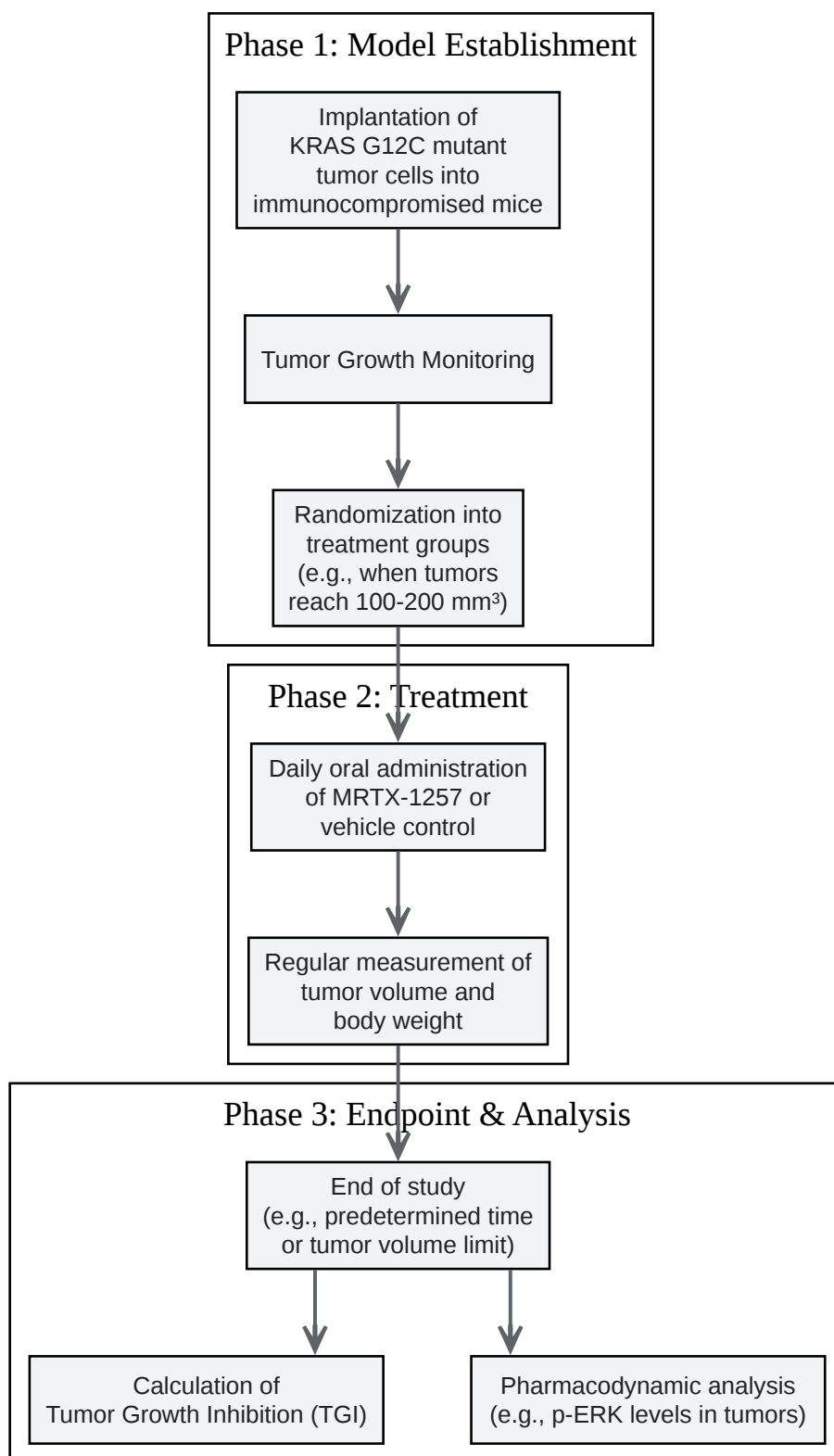
This technical guide provides an in-depth overview of the preclinical antitumor activity of **MRTX-1257** (adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutation. The information presented herein is a synthesis of publicly available preclinical data, intended to offer a comprehensive resource for professionals in the field of oncology drug development.

Mechanism of Action

MRTX-1257 is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine residue at codon 12 of the KRAS protein (KRAS G12C). This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.^{[1][2][3]} By preventing the exchange of GDP for GTP, **MRTX-1257** effectively inhibits the constitutive activation of KRAS and its downstream signaling pathways, which are critical drivers of tumor cell proliferation and survival.^[4] The primary downstream pathway inhibited is the MAPK/ERK pathway, as evidenced by the suppression of ERK phosphorylation.^{[3][5][6]}

Signaling Pathway Diagram





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